(4-(Methoxymethyl)phenyl)(methyl)sulfane
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Overview
Description
(4-(Methoxymethyl)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H12OS It is a sulfane derivative, characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further bonded to a methyl sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethyl)phenyl)(methyl)sulfane typically involves the reaction of 4-(methoxymethyl)phenol with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
4-(Methoxymethyl)phenol+Methylthiol→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxymethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-(Methoxymethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Methoxymethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(methyl)sulfane: Similar structure but lacks the methoxymethyl group.
(4-Ethynylphenyl)(methyl)sulfane: Contains an ethynyl group instead of a methoxymethyl group.
4-Methoxyphenyl methyl sulfone: Contains a sulfone group instead of a sulfane group.
Uniqueness
(4-(Methoxymethyl)phenyl)(methyl)sulfane is unique due to the presence of both a methoxymethyl group and a methyl sulfane group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(methoxymethyl)-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEULRRMNFDCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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